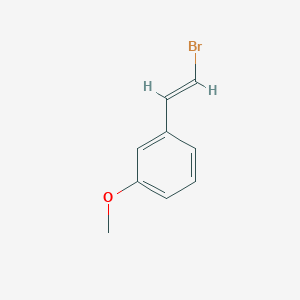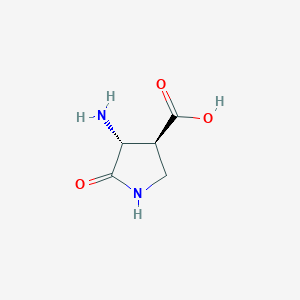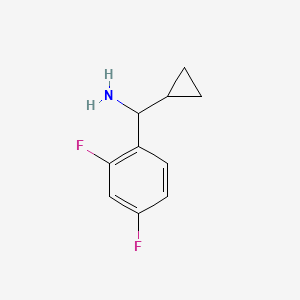
(e)-beta-Bromo-3-methoxystyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(e)-beta-Bromo-3-methoxystyrene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a styrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (e)-beta-Bromo-3-methoxystyrene typically involves the bromination of 3-methoxystyrene. One common method is the addition of bromine to 3-methoxystyrene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(e)-beta-Bromo-3-methoxystyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the styrene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 3-methoxystyrene derivatives with different functional groups.
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyethylbenzene.
Applications De Recherche Scientifique
(e)-beta-Bromo-3-methoxystyrene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (e)-beta-Bromo-3-methoxystyrene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxystyrene: Similar structure but with the bromine atom at a different position.
3-Methoxy-4-bromostyrene: Another positional isomer with different reactivity.
4-Bromo-3-methoxystyrene: Similar compound with the bromine and methoxy groups swapped.
Uniqueness
(e)-beta-Bromo-3-methoxystyrene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-3-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-7H,1H3/b6-5+ |
Clé InChI |
JHZYGPAIKZFVOS-AATRIKPKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/Br |
SMILES canonique |
COC1=CC=CC(=C1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)




![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-22-(methylamino)-7,10-dioxo-2,11-dioxa-6,9,21-triazatetracyclo[15.6.2.1^{3,6.0^{20,24]hexacosa-1(23),17(25),18,20(24),21-pentaene-5-carboxamide](/img/structure/B13648506.png)



![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)

